Lipophilicity Advantage Over Methyl and Amino Analogs
The predicted octanol-water partition coefficient (LogP) of ethyl 2-(tert-butyl)thiazole-5-carboxylate is 2.84 , compared to 1.61 for the 2-methyl analog (ethyl 2-methylthiazole-5-carboxylate, CAS 79836-78-5) and 1.48 for the 2-amino analog (ethyl 2-aminothiazole-5-carboxylate, CAS 32955-21-8) [1]. The XLogP3 value from an alternative prediction algorithm is 3.2 [2], further supporting the elevated lipophilicity trend. The 1.23–1.36 log unit increase corresponds to approximately 15–23 times greater partitioning into lipid phases.
Methyl analog: 1.61
Amino analog: 1.48
ΔLogP +1.23–1.36 (15–23× partition)
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.84 (ACD/Labs predicted); XLogP3 = 3.2 |
| Comparator Or Baseline | Ethyl 2-methylthiazole-5-carboxylate: LogP = 1.61 (ACD/Labs predicted); Ethyl 2-aminothiazole-5-carboxylate: LogP = 1.48 |
| Quantified Difference | ΔLogP = +1.23 to +1.36 (15–23-fold higher lipophilicity) |
| Conditions | Predicted values from ACD/Labs and XLogP3 algorithms; validated across independent database entries |
Why This Matters
Higher lipophilicity directly predicts improved passive membrane permeability and potential blood-brain barrier penetration, positioning this compound as a preferred scaffold for intracellular or CNS targets where the methyl or amino analogs would be substantially less permeable.
- [1] Molbase. 2-Aminothiazole-5-carboxylic acid ethyl ester (32955-21-8). LogP = 1.48. View Source
- [2] Kuujia. Cas no 1012881-37-6 (Ethyl 2-(tert-butyl)thiazole-5-carboxylate). XLogP3 = 3.2. 2025. View Source
